3-(2-(Trifluoromethyl)phenyl)isonicotinic acid
Overview
Description
3-(2-(Trifluoromethyl)phenyl)isonicotinic acid is an organic compound with the molecular formula C13H8F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety
Mechanism of Action
Target of Action
The primary target of 3-(2-(Trifluoromethyl)phenyl)isonicotinic acid is Mycobacterium tuberculosis . This compound has shown potent anti-mycobacterial activity .
Mode of Action
this compound interacts with its target by inhibiting the growth of Mycobacterium tuberculosis . The compound is a derivative of isoniazid, and it is cleaved into isonicotinic acid, which is the bioactive form of isoniazid .
Biochemical Pathways
It is known that isoniazid derivatives like this compound can inhibit the synthesis of mycolic acids, which are essential components of the cell wall of mycobacterium tuberculosis .
Pharmacokinetics
It is known that isoniazid, the parent compound, is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of the growth of Mycobacterium tuberculosis . This leads to the death of the bacteria and the resolution of the tuberculosis infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s efficacy can be affected by the pH of the environment, as well as the presence of other substances that can interact with it . The stability of the compound can be influenced by factors such as temperature, light, and humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Trifluoromethyl)phenyl)isonicotinic acid typically involves multiple steps. One common method starts with 2-chloro-3-nitropyridine as the raw material. The process includes the following steps :
Trifluoromethylation: 2-chloro-3-nitropyridine reacts with trifluoromethyl trimethylsilane in the presence of cuprous iodide and 1,10-phenanthroline in DMF to form 2-trifluoromethyl-3-nitropyridine.
Reduction and Fluorination: The obtained 2-trifluoromethyl-3-nitropyridine undergoes a reflux reaction with tetrabutylammonium fluoride in acetonitrile, DMSO, or DMF to yield 2-trifluoromethyl-3-fluoropyridine.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and safety while minimizing environmental impact. The described synthetic route is scalable and involves common reagents and solvents, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Trifluoromethyl)phenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(2-(Trifluoromethyl)phenyl)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-trifluoromethyl-isonicotinic acid: Similar in structure but with a fluorine atom instead of a phenyl group.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains two trifluoromethyl groups and an isocyanate functional group.
Uniqueness
3-(2-(Trifluoromethyl)phenyl)isonicotinic acid is unique due to the combination of its trifluoromethyl and phenyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)11-4-2-1-3-8(11)10-7-17-6-5-9(10)12(18)19/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVLAZQSMSAKAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CN=C2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687962 | |
Record name | 3-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261602-03-2 | |
Record name | 3-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10687962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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